N-[(4-methoxyphenyl)sulfonyl]norvaline
Description
N-[(4-Methoxyphenyl)sulfonyl]norvaline is a synthetic organic compound combining a norvaline (a branched-chain amino acid) backbone with a 4-methoxyphenylsulfonyl group. This structural duality enables diverse interactions, particularly in biological systems. The sulfonamide linkage (─SO₂─NH─) enhances stability and facilitates hydrogen bonding, while the methoxy group on the phenyl ring modulates electronic properties and solubility.
Potential applications span medicinal chemistry, where sulfonamide-containing compounds are explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The norvaline moiety may contribute to substrate mimicry in enzymatic processes, making this compound a candidate for targeted therapeutic research .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-4-11(12(14)15)13-19(16,17)10-7-5-9(18-2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSDPJONQOMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Sulfonamides are a well-studied class due to their pharmacological versatility. Key comparisons include:
| Compound Name | Structural Features | Biological Activity/Uniqueness | Reference |
|---|---|---|---|
| N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide | Quinoline core + morpholine-sulfonyl + methoxyphenyl | Enhanced binding to kinase targets due to quinoline’s planar structure | |
| N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide | Nitro and dichlorophenyl groups | High reactivity in electrophilic substitutions; potential anticancer activity | |
| 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide | Aminomethylphenyl + methyl sulfonamide | Improved blood-brain barrier penetration due to N-methylation | |
| N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide | Dual sulfonamide + imidazole ring | Dual enzyme inhibition (e.g., carbonic anhydrase) |
Key Differences :
- N-[(4-Methoxyphenyl)sulfonyl]norvaline’s norvaline backbone distinguishes it from aryl-sulfonamides (e.g., ), which lack amino acid linkages. This backbone may enhance compatibility with peptide-binding enzymes or transporters.
- The 4-methoxy group on the phenyl ring offers moderate electron-donating effects compared to nitro () or halide substituents, influencing solubility and target affinity .
Norvaline-Containing Derivatives
Norvaline’s structural role in conjugates is highlighted in these analogues:
| Compound Name | Structural Features | Biological Activity/Uniqueness | Reference |
|---|---|---|---|
| N-(1-benzofuran-2-ylcarbonyl)norvaline | Benzofuran + norvaline | Antioxidant and antimicrobial properties from benzofuran’s aromatic system | |
| N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline | Chromenone + acetylated norvaline | Dual chromenone (antioxidant) and amino acid functionality | |
| N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide | Piperidine + methoxyphenyl + sulfonamide | Potential CNS activity due to piperidine’s neuropharmacological role |
Key Differences :
- Unlike benzofuran or chromenone derivatives (), this compound’s sulfonyl group replaces carbonyl linkages, altering electronic properties and metabolic stability.
- The absence of fused aromatic systems (e.g., chromenone in ) may reduce π-π stacking interactions but improve solubility .
Functional Group Variations and Bioactivity
- Methoxy Positioning: Compared to 3,4-dimethoxyphenethylamine (), the para-methoxy group in this compound avoids steric hindrance, optimizing receptor binding .
- Sulfonamide vs. Acetamide : Sulfonamide derivatives () generally exhibit stronger hydrogen-bonding capacity than acetamides, enhancing target affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)sulfonyl]norvaline to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with sulfonylation of the methoxyphenyl group followed by coupling with norvaline derivatives. Key steps include:
- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with norvaline under basic conditions (e.g., NaHCO₃ in THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product .
- Yield Optimization : Adjust reaction temperature (40–60°C) and solvent polarity (DMF or DCM) to improve efficiency .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonyl and methoxy group integration (δ 3.8 ppm for OCH₃, δ 7.5–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. How should researchers address solubility challenges during in vitro testing of this compound?
- Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (≤10% v/v in assays) to avoid precipitation .
- Surfactants : Add Tween-20 (0.01–0.1%) or cyclodextrins to enhance aqueous solubility .
Advanced Research Questions
Q. How do structural modifications at the sulfonyl or methoxyphenyl groups affect the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition. Compare analogs via enzymatic assays (e.g., dihydropteroate synthase inhibition) .
- Sulfonyl Variants : Substitute the sulfonyl group with carbonyl or phosphoryl groups to study binding affinity changes using isothermal titration calorimetry (ITC) .
Q. What strategies can resolve contradictions in enzymatic inhibition data observed across different studies?
- Methodological Answer :
- Assay Standardization : Validate enzyme source (e.g., recombinant vs. native), buffer pH (7.4 vs. 6.8), and cofactor concentrations .
- Control Experiments : Include known inhibitors (e.g., sulfamethoxazole) as benchmarks .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch variability .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in bacterial systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized this compound to pull down bacterial protein targets .
- Gene Knockout : Test activity against ΔfolP bacterial strains to confirm folate pathway involvement .
- Metabolic Profiling : Monitor folate intermediates via LC-MS in treated vs. untreated cells .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB: 1AJ0). Focus on hydrogen bonding with Arg 63 and hydrophobic contacts .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .
Q. What are the best practices for validating the purity of this compound using chromatographic techniques?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm), 1.0 mL/min flow rate, and UV detection at 254 nm. Purity criteria: single peak with ≥95% area .
- LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 336) and absence of adducts .
Q. How can structural analogs inform the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 2.8 to 1.5, improving solubility .
- Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy to resist CYP450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
